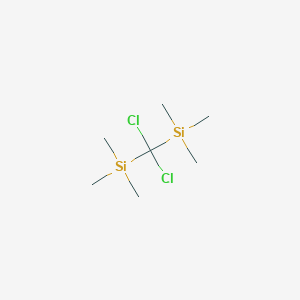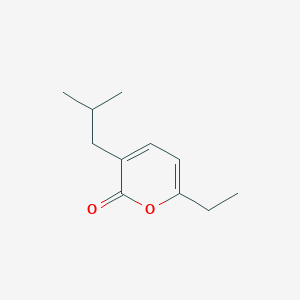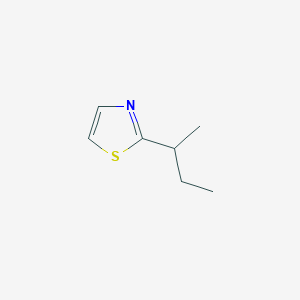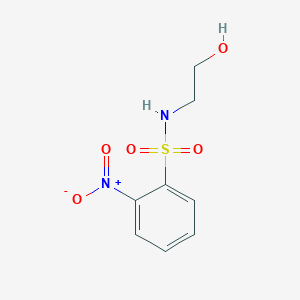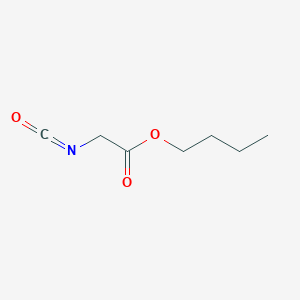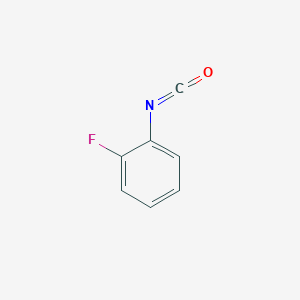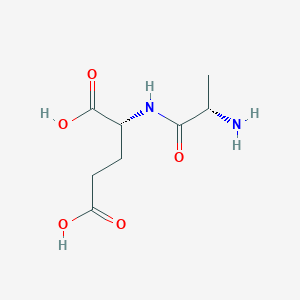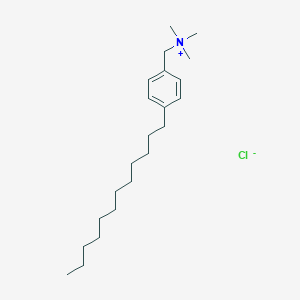
二氧化(苯基)(3-苯基-2-丙烯基)-λ6-硫烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioxo(phenyl)(3-phenyl-2-propenyl)-lambda^6-sulfane is a compound that falls within the broader class of organosulfur compounds, which are characterized by the presence of carbon-sulfur bonds. The specific compound mentioned is not directly studied in the provided papers, but the papers do discuss related sulfane compounds and their properties, which can provide insights into the behavior of similar organosulfur compounds.
Synthesis Analysis
The synthesis of related spiro-lambda^4-sulfanes and their derivatives is discussed in the papers. For instance, optically active naphthyl-phenyl-bis(acyloxy)spiro-lambda^4-sulfanes were prepared from sulfoxide dicarboxylic acid precursors with acetic anhydride . Aryl (methylaminocarbonylaryl) sulfides were converted to diaryl(acylamino)(chloro)-lambda^4-sulfanes or the corresponding diaryl(acylamino)sulfonium chlorides using t-BuOCl . These methods suggest that the synthesis of dioxo(phenyl)(3-phenyl-2-propenyl)-lambda^6-sulfane would likely involve similar strategies, such as the use of appropriate sulfide precursors and electrophilic chlorination agents.
Molecular Structure Analysis
The molecular structure of spiro-lambda^4-sulfanes and related compounds has been elucidated using various spectroscopic techniques. For example, CD spectroscopy was used to determine the absolute configurations of spiro-lambda^4-sulfanes and related sulfonium salts . NMR data indicated that chloro-lambda^4-sulfanes and sulfonium salts assume a skew conformation, with the possibility of equatorial or axial close contacts influencing the conformation . These findings suggest that the molecular structure of dioxo(phenyl)(3-phenyl-2-propenyl)-lambda^6-sulfane would also exhibit specific conformational features influenced by the substituents on the phenyl rings.
Chemical Reactions Analysis
The hydrolysis reactions of various spiro-lambda^4-sulfanes and sulfonium salts have been studied, providing insights into the chemical reactivity of these compounds. Kinetic studies have shown that hydrolysis leads to sulfoxides and is influenced by factors such as solvent polarity, substituent effects, and the presence of acids or bases . The hydrolysis of alkoxy(aryl)(phenyl)-lambda^6-sulfanenitriles was found to follow pseudo-first-order kinetics, with the rate depending on the structure of the alkyl group and the pH of the solution . These studies suggest that dioxo(phenyl)(3-phenyl-2-propenyl)-lambda^6-sulfane would also undergo hydrolysis under certain conditions, potentially leading to sulfoxides or other hydrolysis products.
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro-lambda^4-sulfanes and related compounds are influenced by their molecular structure and the nature of their substituents. The kinetic and equilibrium studies of these compounds provide information on their stability and reactivity in different media . For example, the equilibrium between diarylbis(acylamino)spiro-lambda^4-sulfanes and acylaminosulfonium salts is influenced by the acidity of the solvent . The reactivity of sulfonium salts is also affected by the size of the hetero ring, with five-membered rings being more reactive than six-membered ones . These findings can be extrapolated to predict the behavior of dioxo(phenyl)(3-phenyl-2-propenyl)-lambda^6-sulfane in various environments.
科学研究应用
与抗分枝杆菌药物的二元体系:Boldescu 等人 (2012 年) 的一项研究探索了潜在抗分枝杆菌药物(一种名为 DIOX 的 1,3,4-恶二唑衍生物)与 β-环糊精 (βCD) 的物理化学特性。研究表明 DIOX 和 βCD 之间存在分子间相互作用,可能形成三分子包合物,突出了该化合物在药物递送系统中的潜力 (Boldescu 等人,2012 年)。
双环二氧杂环烷酮中的化学发光:Watanabe 等人 (2010 年) 合成了硫烷基取代的双环二氧杂环烷酮,并研究了它们在碱诱导下的化学发光。这项研究重点介绍了此类化合物在发光材料开发中的用途,以及它们在化学分析和生物传感技术中的潜在应用 (Watanabe 等人,2010 年)。
有机合成中的催化:Safaei‐Ghomi 等人 (2017 年) 讨论了负载在空心磁性介孔 Fe3O4@SiO2 纳米颗粒上的 4-(4'-二氨基-二苯基)-砜在某些有机化合物合成中的催化作用。这展示了此类化合物在催化有机反应中的应用,这在药物合成和材料科学中至关重要 (Safaei‐Ghomi 等人,2017 年)。
合成的可回收催化剂:Tayebi 等人 (2011 年) 使用硫酸 ([3-(3-硅烷基丙基) 硫烷基] 丙基) 酯作为缩合反应的可回收催化剂。这项研究指出了在化学合成中使用可回收催化剂的环境效益,减少了浪费并提高了效率 (Tayebi 等人,2011 年)。
抗白三烯药:Jampílek 等人 (2004 年) 合成了包括 (2E)-2-甲基-3-(4- {[4-(喹啉-2-基甲氧基) 苯基] 硫烷基} 苯基) 丙-2-烯酸在内的化合物,作为潜在的抗白三烯药物。该研究重点介绍了此类化合物在治疗哮喘和过敏等疾病中的治疗应用 (Jampílek 等人,2004 年)。
作用机制
Target of Action
The primary target of Dioxo(phenyl)(3-phenyl-2-propenyl)-lambda6-sulfane is the HIV-1 glycoprotein . This compound interacts with the glycoprotein, affecting its ability to bind to certain lectins .
Mode of Action
Dioxo(phenyl)(3-phenyl-2-propenyl)-lambda6-sulfane interacts with the HIV-1 glycoprotein, reducing its ability to bind to Con A, a specific type of lectin . This interaction potentially inhibits HIV-1-induced syncytium formation and viral infectivity of HIV-1 without cytotoxicity .
Biochemical Pathways
It is known that the compound interferes with the binding of hiv-1 glycoprotein to certain lectins, which may disrupt the normal function of these proteins and affect downstream cellular processes .
Result of Action
The primary result of Dioxo(phenyl)(3-phenyl-2-propenyl)-lambda6-sulfane’s action is the potential inhibition of HIV-1-induced syncytium formation and viral infectivity of HIV-1 without cytotoxicity . This suggests that the compound could have potential therapeutic applications in the treatment of HIV-1.
属性
IUPAC Name |
[(E)-3-(benzenesulfonyl)prop-1-enyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c16-18(17,15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-12H,13H2/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOQCRQDXFVJPL-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dioxo(phenyl)(3-phenyl-2-propenyl)-lambda6-sulfane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

